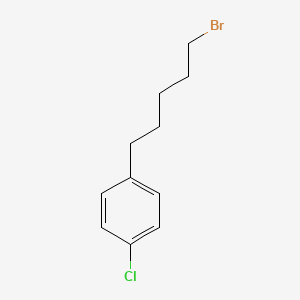

5-(4-Chlorophenyl)pentyl bromide

Description

5-(4-Chlorophenyl)pentyl bromide is a brominated alkyl derivative featuring a pentyl chain terminated by a 4-chlorophenyl group. This compound is likely utilized as an intermediate in organic synthesis, particularly in alkylation or nucleophilic substitution reactions, owing to the reactivity of the bromide group. The 4-chlorophenyl substituent introduces electron-withdrawing effects, which may influence both physical properties and chemical reactivity .

Properties

Molecular Formula |

C11H14BrCl |

|---|---|

Molecular Weight |

261.58 g/mol |

IUPAC Name |

1-(5-bromopentyl)-4-chlorobenzene |

InChI |

InChI=1S/C11H14BrCl/c12-9-3-1-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4,9H2 |

InChI Key |

SYFKSHQWENARTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCBr)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

Key structural analogues include:

- 5-p-Chlorophenoxypentyl bromide: Contains a phenoxy (-O-) linker between the pentyl chain and chlorophenyl group, enhancing polarity compared to the direct C-linked phenyl group in 5-(4-chlorophenyl)pentyl bromide .

- 3-p-Chlorophenoxypropyl bromide and 4-p-Chlorophenoxybutyl bromide: Shorter alkyl chains (C3, C4) with para-chlorophenoxy groups, demonstrating how chain length affects boiling points and solubility .

- Benzyl bromide derivatives: Electron-rich aromatic systems (e.g., 3-fluorobenzyl bromide) used in thiazolidinone synthesis, highlighting differences in leaving group reactivity and steric effects .

Comparative Analysis of Physical Properties

Boiling Points and Molecular Features

The boiling points of related bromides (Table 1) reveal trends:

| Compound | Boiling Point (°C) | Pressure (mm Hg) | Molecular Formula |

|---|---|---|---|

| 3-p-Chlorophenoxypropyl bromide | 185–190 | 85–90 | C₉H₉ClBrO |

| 4-p-Chlorophenoxybutyl bromide | 198–200 | 20 | C₁₀H₁₁ClBrO |

| 5-p-Chlorophenoxypentyl bromide | 226–228 | 30 | C₁₁H₁₃ClBrO |

| 5-o-Chlorophenoxypentyl bromide | 200–204 | 20 | C₁₁H₁₃ClBrO |

- Chain Length : Longer alkyl chains (e.g., pentyl vs. propyl) correlate with higher boiling points due to increased van der Waals interactions .

- Substituent Position : Para-substituted chlorophenyl derivatives exhibit higher boiling points than ortho-substituted isomers, likely due to improved molecular symmetry and packing .

- Phenoxy vs. Phenyl: The absence of an oxygen linker in this compound would reduce polarity and lower boiling points compared to phenoxy analogues.

Halogen Content

All phenoxy-based bromides in Table 1 share a total halogen content of 43.8% (Cl + Br), consistent with their molecular formulas. For this compound, the halogen content would differ slightly due to the absence of oxygen .

Reactivity in Alkylation Reactions

- Primary vs. Secondary Bromides: The pentyl chain in this compound positions the bromide as a primary alkyl halide, favoring SN2 mechanisms. In contrast, phenoxypropyl/butyl bromides (e.g., 3-p-chlorophenoxypropyl bromide) may involve secondary carbocation intermediates in SN1 reactions .

- Catalytic Applications : Tetra-butylammonium bromide, a phase-transfer catalyst, underscores the utility of bromide ions in facilitating reactions, though steric hindrance in bulkier derivatives may reduce efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.